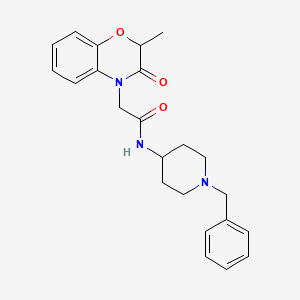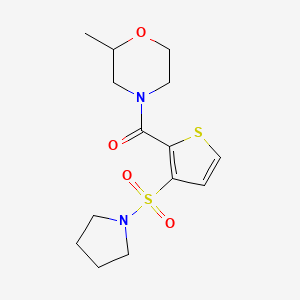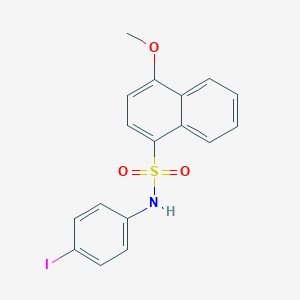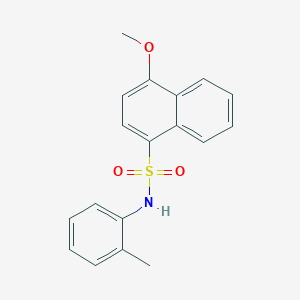![molecular formula C17H21FN2O3S B7546703 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide, also known as FPMPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in neuroscience research. FPMPAM is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site that binds the neurotransmitter glutamate. This results in an increase in the amplitude and duration of the receptor response to glutamate, leading to enhanced synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been shown to enhance synaptic plasticity and improve learning and memory processes in various animal models. It has also been shown to enhance the release of dopamine in the brain, which has been implicated in reward and motivation. However, the long-term effects of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide on the brain and its potential side effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor activity. However, its limited solubility in water and its potential toxicity at high concentrations are some of the limitations that need to be considered.
Direcciones Futuras
For research could include the development of more potent and selective positive allosteric modulators of mGluR5, the investigation of the effects of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide on different brain regions and circuits, and the exploration of its potential applications in the treatment of addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide involves several steps, starting with the reaction of 4-fluoroaniline with furan-2-carboxylic acid to yield 4-fluoro-2-furancarboxylaniline. The next step involves the reaction of 4-fluoro-2-furancarboxylaniline with pyrrolidine and triethylamine to yield 4-fluoro-2-furancarboxylpyrrolidine. The final step involves the reaction of 4-fluoro-2-furancarboxylpyrrolidine with methanesulfonyl chloride to yield 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has been shown to enhance the activity of mGluR5, which has been implicated in the regulation of dopamine release in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation, and its dysregulation has been linked to various neurological disorders. 1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide has also been shown to enhance synaptic plasticity and improve learning and memory processes.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3S/c18-15-7-5-14(6-8-15)13-24(21,22)19-12-16(17-4-3-11-23-17)20-9-1-2-10-20/h3-8,11,16,19H,1-2,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCTQITRCUCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)


![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![(2R)-2-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546682.png)

![1-[4-[2-(4-Methoxyphenyl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one](/img/structure/B7546710.png)